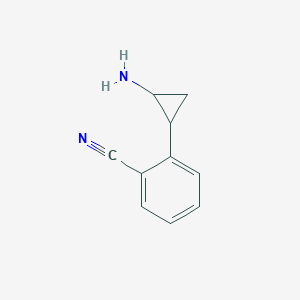
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a benzylsulfinyl group and two chlorine atoms attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 2-chloro-4,6-dichloro-1,3,5-triazine with benzylsulfinyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to enhance the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfinyl group can be oxidized to form the corresponding sulfone.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The chlorine atoms on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like primary or secondary amines, thiols, or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(Benzylsulfonyl)-4,6-dichloro-1,3,5-triazine.
Reduction: Formation of 2-(Benzylsulfanyl)-4,6-dichloro-1,3,5-triazine.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets. The benzylsulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The chlorine atoms on the triazine ring can also participate in electrophilic interactions, further contributing to the compound’s biological effects. The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
2-(Benzylsulfinyl)-4,6-dichloro-1,3,5-triazine can be compared with other similar compounds, such as:
2-(Benzylsulfonyl)-4,6-dichloro-1,3,5-triazine: This compound has a sulfone group instead of a sulfinyl group, which may affect its reactivity and biological activity.
2-(Benzylsulfanyl)-4,6-dichloro-1,3,5-triazine: This compound has a sulfanyl group, which is a reduced form of the sulfinyl group.
4,6-Dichloro-1,3,5-triazine: This compound lacks the benzylsulfinyl group, making it less complex and potentially less active in certain applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H7Cl2N3OS |
|---|---|
Poids moléculaire |
288.15 g/mol |
Nom IUPAC |
2-benzylsulfinyl-4,6-dichloro-1,3,5-triazine |
InChI |
InChI=1S/C10H7Cl2N3OS/c11-8-13-9(12)15-10(14-8)17(16)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
IKPRIEFVVGXANG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)C2=NC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B12954856.png)



![(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide](/img/structure/B12954869.png)




![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)



